

A Spectroscopic Guide to 4-Bromo-2-iodobenzaldehyde: Unveiling Molecular Structure

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Compound of Interest

Compound Name: *4-Bromo-2-iodobenzaldehyde*

Cat. No.: *B1523704*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-iodobenzaldehyde (C_7H_4BrIO) is a halogenated aromatic aldehyde with significant utility in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.^[1] Its unique substitution pattern, featuring a bromine atom, an iodine atom, and an aldehyde group on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. Accurate structural elucidation and purity assessment are paramount for its effective use, making a thorough understanding of its spectroscopic signature essential. This guide provides a detailed examination of its 1H NMR, ^{13}C NMR, IR, and MS data.

Physicochemical Properties

A foundational understanding of the physical characteristics of **4-Bromo-2-iodobenzaldehyde** is crucial for its handling and analysis.

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrIO	PubChem[2]
Molecular Weight	310.91 g/mol	PubChem[2]
CAS Number	1261470-87-4	Sigma-Aldrich[3]
Appearance	Solid	Sigma-Aldrich[3]
InChI Key	JFFYPBIPKMTEEQ- UHFFFAOYSA-N	Sigma-Aldrich[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the chemical environment and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of **4-Bromo-2-iodobenzaldehyde** is characterized by distinct signals for the aldehyde proton and the aromatic protons.

¹H NMR Data Summary (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.9 - 10.1	Singlet	1H	Aldehyde proton (-CHO)
~7.8 - 8.1	Multiplet	3H	Aromatic protons

Interpretation:

The aldehyde proton is expected to appear as a sharp singlet in the downfield region (around 9.9-10.1 ppm) due to the strong deshielding effect of the adjacent carbonyl group.[4] The aromatic region will display a more complex pattern due to the coupling between the three non-

equivalent protons on the substituted benzene ring. The electron-withdrawing effects of the bromine, iodine, and aldehyde groups will influence the precise chemical shifts of these aromatic protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within a molecule.

¹³C NMR Data Summary (Predicted)

Chemical Shift (δ) ppm	Assignment
~190	Aldehyde carbon (C=O)
~140	Aromatic carbon (C-CHO)
~130 - 145	Aromatic carbons (C-Br, C-I)
~120 - 135	Aromatic carbons (C-H)

Interpretation:

The aldehyde carbon is typically observed at a downfield chemical shift (around 190 ppm) due to the double bond to the highly electronegative oxygen atom.^[4] The aromatic carbons will appear in the range of 120-145 ppm. The carbons directly attached to the electron-withdrawing bromine and iodine atoms will be deshielded and appear at the lower end of this range.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

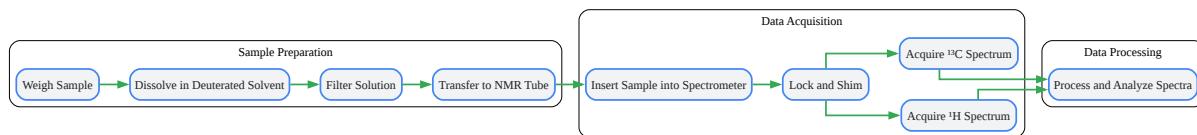
- Weigh approximately 10-20 mg of **4-Bromo-2-iodobenzaldehyde** into a clean, dry vial.^[5]
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
^[5]

- Gently swirl the vial to ensure the sample is completely dissolved. If necessary, use a vortex mixer.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
- Transfer the filtered solution into a clean, dry 5 mm NMR tube.[\[5\]](#)
- Cap the NMR tube securely.

Instrumentation and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
- Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[\[6\]](#)
- ^1H NMR Acquisition:
 - Acquire a 1D proton spectrum using a standard pulse sequence.
 - Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.[\[7\]](#)
- ^{13}C NMR Acquisition:
 - Acquire a 1D carbon spectrum with proton decoupling.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Workflow for NMR Data Acquisition



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Caption: A streamlined workflow for acquiring high-quality NMR data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data Summary (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1700	Strong	C=O stretch (aldehyde)
~2820, ~2720	Medium	C-H stretch (aldehyde)
~1600-1450	Medium-Strong	C=C stretch (aromatic ring)
~800-600	Strong	C-Br, C-I stretches
~3100-3000	Medium	C-H stretch (aromatic)

Interpretation:

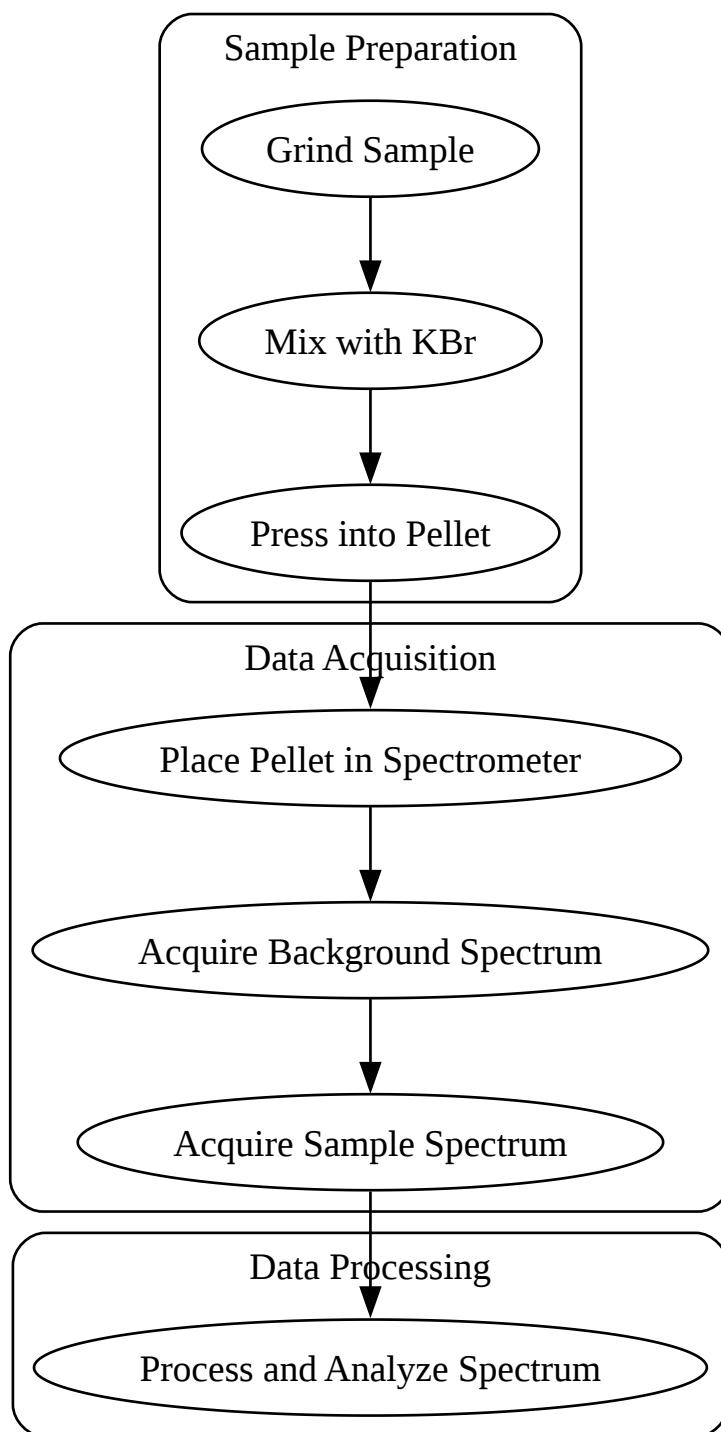
The most characteristic peak in the IR spectrum of **4-Bromo-2-iodobenzaldehyde** will be the strong carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1700 cm⁻¹.^[8] The presence of the aldehyde is further confirmed by two medium intensity C-H stretching

bands around 2820 cm^{-1} and 2720 cm^{-1} . The aromatic C=C stretching vibrations will be visible in the $1600\text{-}1450\text{ cm}^{-1}$ region. The C-Br and C-I stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region below 800 cm^{-1} .

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

For solid samples, the KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra.[\[9\]](#)

- Sample Preparation:
 - Gently grind 1-2 mg of **4-Bromo-2-iodobenzaldehyde** in an agate mortar and pestle.
 - Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.[\[9\]](#)
 - Thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer the powder mixture to a pellet press die.
 - Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.



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Caption: A generalized workflow for acquiring electron ionization mass spectra.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of **4-Bromo-2-iodobenzaldehyde**. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides unambiguous confirmation of the molecular structure. The detailed experimental protocols and interpretive guidance are intended to empower researchers, scientists, and drug development professionals in their daily work with this important synthetic intermediate. By adhering to these methodologies, users can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible downstream applications.

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